molecular formula C12H17NO B13199804 4-(4-Aminophenyl)-4-methylpentan-2-one

4-(4-Aminophenyl)-4-methylpentan-2-one

Cat. No.: B13199804
M. Wt: 191.27 g/mol
InChI Key: GVJLWQUIBFNDLK-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-4-methylpentan-2-one ( 2092835-86-2) is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This chemical features both an aromatic amine and a ketone functional group, making it a potential building block or intermediate in various research applications, such as organic synthesis and medicinal chemistry. The primary amino group on the phenyl ring is a common site for conjugation and further chemical modification, while the ketone group offers additional reactivity for constructing more complex molecular architectures. Researchers can utilize this compound in the exploration of novel pharmaceuticals, materials science, and as a precursor for the synthesis of more specialized chemical entities. As with all compounds of this nature, proper laboratory safety protocols should be followed. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(4-aminophenyl)-4-methylpentan-2-one

InChI

InChI=1S/C12H17NO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8,13H2,1-3H3

InChI Key

GVJLWQUIBFNDLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 4 Aminophenyl 4 Methylpentan 2 One

Principles of Sustainable Synthesis in Process Development

The development of synthetic routes for chemical compounds is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For a multi-step synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one, these principles can be applied at each stage of the process, from the selection of starting materials to the final purification of the product.

A plausible synthetic pathway for this compound involves a three-step process:

Friedel-Crafts Alkylation: The synthesis would likely begin with the Friedel-Crafts alkylation of benzene (B151609) with mesityl oxide (4-methyl-3-penten-2-one) in the presence of a Lewis acid catalyst to form 4-phenyl-4-methylpentan-2-one.

Nitration: The subsequent step would be the nitration of the aromatic ring of 4-phenyl-4-methylpentan-2-one to introduce a nitro group, yielding 4-(4-nitrophenyl)-4-methylpentan-2-one.

Reduction: Finally, the nitro group is reduced to an amine to produce the target compound, this compound.

The twelve principles of green chemistry provide a framework for evaluating and improving the sustainability of a chemical synthesis. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.

In the context of synthesizing this compound, a key focus would be on the choice of catalysts and solvents, as these often contribute significantly to the environmental footprint of a process. For instance, traditional Friedel-Crafts alkylation reactions often employ stoichiometric amounts of aluminum chloride (AlCl₃), which generates a large amount of acidic waste during workup. A more sustainable approach would involve the use of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused, thus minimizing waste.

Similarly, the nitration step typically uses a mixture of nitric acid and sulfuric acid, which is highly corrosive and produces significant quantities of acidic waste. Alternative nitrating agents and catalytic systems are being explored to mitigate these issues. For the final reduction step, traditional methods might use metal hydrides or catalytic hydrogenation with heavy metals. Greener alternatives could involve transfer hydrogenation or biocatalytic methods, which operate under milder conditions and use more environmentally benign reagents.

The following table outlines how the principles of sustainable synthesis can be applied to the proposed synthesis of this compound:

Principle of Sustainable SynthesisApplication in the Synthesis of this compound
Waste PreventionEmploying catalytic methods over stoichiometric reagents to minimize byproduct formation. For example, using a recyclable solid acid catalyst for the Friedel-Crafts step instead of AlCl₃.
Atom EconomyDesigning the reaction sequence to maximize the incorporation of all materials used in the process into the final product. The chosen three-step synthesis is relatively efficient in this regard.
Less Hazardous Chemical SynthesesReplacing hazardous reagents like concentrated sulfuric and nitric acid in the nitration step with safer alternatives, such as solid-supported catalysts or milder nitrating agents.
Safer Solvents and AuxiliariesUsing greener solvents like water, supercritical fluids, or ionic liquids where possible, or minimizing solvent use altogether. For instance, exploring solvent-free conditions for the reduction step.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts can facilitate reactions under milder conditions.
Use of Renewable FeedstocksWhile benzene is traditionally derived from petroleum, research into bio-based routes to aromatic compounds could provide a renewable starting material in the future.
Reduce DerivativesThe proposed synthesis avoids the use of protecting groups, which simplifies the process and reduces the number of reaction steps, thereby minimizing waste.
CatalysisUtilizing catalytic reagents in place of stoichiometric ones is a cornerstone of this sustainable approach, as seen in the proposed use of solid acid catalysts and catalytic hydrogenation.
Design for DegradationConsidering the environmental fate of the final product and any byproducts. While not directly influencing the synthesis, designing the molecule for biodegradability is a key green chemistry principle.
Real-time Analysis for Pollution PreventionImplementing in-process monitoring to track reaction progress and the formation of byproducts, allowing for optimization to minimize waste generation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. This includes avoiding highly reactive or unstable intermediates.

By systematically applying these principles, the synthesis of this compound can be developed in a manner that is not only efficient and cost-effective but also environmentally responsible.

Spectroscopic and Structural Characterization of 4 4 Aminophenyl 4 Methylpentan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Delineation

The ¹H NMR spectrum of 4-(4-aminophenyl)-4-methylpentan-2-one is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the p-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the range of δ 6.5-7.5 ppm. The protons of the amino (NH₂) group would likely produce a broad singlet, the chemical shift of which can be variable. The aliphatic portion of the molecule would give rise to characteristic signals: a singlet for the methyl ketone (CH₃-C=O) protons, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group, and a singlet for the two equivalent methyl groups attached to the quaternary carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to NH₂) 6.6-6.8 Doublet 2H
Aromatic (meta to NH₂) 7.0-7.3 Doublet 2H
Amino (NH₂) 3.5-4.5 (variable) Broad Singlet 2H
Methylene (-CH₂-) 2.7-2.9 Singlet 2H
Methyl Ketone (-COCH₃) 2.1-2.3 Singlet 3H

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of δ 205-215 ppm. The aromatic carbons will show signals in the δ 110-150 ppm region, with the carbon attached to the amino group being the most shielded. The quaternary carbon and the various methyl and methylene carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O) 208-212
Aromatic (C-NH₂) 145-148
Aromatic (CH) 128-130
Aromatic (CH) 114-116
Aromatic (C-quaternary) 135-138
Quaternary (-C(CH₃)₂) 40-45
Methylene (-CH₂-) 50-55
Methyl Ketone (-COCH₃) 30-33

Two-Dimensional NMR Techniques for Connectivity Analysis

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would show correlations between protons that are coupled to each other, which in this largely singlet-based spectrum would primarily confirm the coupling between the aromatic protons. An HMBC spectrum would be more informative, revealing long-range couplings between protons and carbons (typically over two or three bonds). This would allow for the unambiguous connection of the aliphatic chain to the aromatic ring and the assignment of the quaternary carbons.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp peak around 1715 cm⁻¹ would be indicative of the C=O stretch of the ketone. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1500-1600 cm⁻¹ region and N-H bending vibrations around 1600 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3450-3300 Medium
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2980-2850 Strong
C=O Stretch (Ketone) 1715-1705 Strong
N-H Bend 1650-1580 Medium
Aromatic C=C Stretch 1600-1475 Medium-Strong

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring vibrations, particularly the ring breathing mode, are expected to be prominent in the Raman spectrum. The C=O stretch will also be visible, though potentially weaker than in the IR spectrum. The symmetric C-H stretching of the methyl groups would also be expected to produce a strong Raman band.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. It functions by ionizing molecules and then sorting them based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₇NO. An experimental HRMS analysis would aim to verify this calculated mass, thereby confirming the elemental composition.

Table 1: Theoretical Isotopic Mass Data for C₁₂H₁₇NO

Isotope Formula Theoretical Exact Mass (Da)
C₁₂H₁₇NO 191.131014
¹³CC₁₁H₁₇NO 192.134369
C₁₂¹⁵NH₁₇O 192.128049
C₁₂H₁₇¹⁷O 193.135263
C₁₂H₁₇N¹⁸O 193.135294

Note: This table represents calculated theoretical values. Experimental data for this specific compound is not available in published literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. It is highly effective for assessing the purity of a sample and identifying its components.

An analysis of this compound by GC-MS would provide a chromatogram, where the retention time of the main peak indicates its volatility under the specific chromatographic conditions. The mass spectrometer would then generate a fragmentation pattern for this peak. This pattern, a unique fingerprint of the molecule, results from the cleavage of specific bonds within the ion. Key fragmentation pathways for this molecule would likely involve alpha-cleavage adjacent to the ketone and amine functional groups, as well as cleavage at the tertiary carbon, leading to characteristic fragment ions.

Table 2: Predicted Major Mass Fragments for this compound

Predicted Fragment Ion (m/z) Potential Structure / Origin
191 Molecular Ion [M]⁺
176 Loss of a methyl group [M-CH₃]⁺
134 Cleavage of the C-C bond between C2 and C3
120 Fragment containing the aminophenyl group
58 Fragment from alpha-cleavage

Note: This table is based on theoretical fragmentation patterns of ketones and amines. No experimentally derived mass spectrum for this compound has been published.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Stereochemistry

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and complete structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of the compound must be grown. The diffraction data collected would allow for the determination of the crystal system, space group, and unit cell dimensions, ultimately revealing the exact three-dimensional structure of the molecule in the solid state. As of now, no published study has reported the single-crystal structure of this compound.

Table 3: Hypothetical Crystallographic Data Table for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Note: This table indicates the parameters that would be determined from an SCXRD experiment. The data is currently unavailable.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline sample, providing information about its crystalline phase, purity, and degree of crystallinity. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline form and can be used to identify polymorphs (different crystal structures of the same compound). A PXRD analysis of this compound would serve as a valuable fingerprint for identifying the bulk material, but no such reference pattern is currently available in crystallographic databases or scientific literature.

Computational Chemistry and Theoretical Investigations of 4 4 Aminophenyl 4 Methylpentan 2 One

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method that calculates the electronic structure of atoms, molecules, and solids, providing a balance between accuracy and computational cost. nih.gov These calculations are instrumental in determining optimized molecular geometries, spectroscopic properties, and electronic characteristics.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. researchgate.netmdpi.com For 4-(4-Aminophenyl)-4-methylpentan-2-one, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose. nih.gov The process ensures that the calculated structure is at a true energy minimum by confirming the absence of imaginary vibrational frequencies. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. lumenlearning.comchemistrysteps.com The compound this compound has several rotatable single bonds within its pentane (B18724) backbone and between the phenyl ring and the quaternary carbon. The analysis of these rotations helps identify the most stable conformers and understand the molecule's flexibility, which is crucial for its interactions with other molecules. lumenlearning.com The relative energies of different conformers, such as staggered and eclipsed forms, determine their population at a given temperature. chemistrysteps.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table presents expected parameters from a DFT calculation and does not represent published experimental data.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (Ketone)~1.22 Å
C-N (Aniline)~1.40 Å
C-C (Aromatic)~1.39 Å
C-C (Aliphatic)~1.54 Å
**Bond Angles (°) **O=C-C~121°
C-N-H~112°
C-C-C (Aromatic)~120°
C-C-C (Tetrahedral)~109.5°

DFT calculations are highly effective in predicting vibrational spectra, such as infrared (IR) spectra. nih.gov By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. nih.gov This predicted spectrum is invaluable for interpreting and assigning the absorption bands observed in an experimental IR spectrum. Comparing the theoretical and experimental data helps to confirm the molecular structure and identify the characteristic vibrational modes of its functional groups. nih.govresearchgate.net For this compound, key vibrational modes would include the C=O stretching of the ketone, the N-H stretching of the amine group, C-H stretching in the aromatic ring, and various bending and stretching modes of the alkyl chain.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (DFT/B3LYP) This table shows typical frequency ranges that would be refined by a specific DFT calculation.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Alkyl Chain (-CH₃, -CH₂)C-H Stretch2850 - 3000
Ketone (C=O)C=O Stretch1700 - 1725
Aromatic RingC=C Stretch1450 - 1600

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis provides insights into the chemical reactivity, kinetic stability, and electronic transitions of this compound. Other quantum chemical descriptors such as ionization potential, electron affinity, and chemical hardness can also be derived from HOMO and LUMO energies.

Table 3: Illustrative Electronic Properties Derived from FMO Analysis (DFT/B3LYP) This table illustrates the type of data generated from an FMO analysis.

PropertyDefinitionSignificance for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) E(LUMO) - E(HOMO)Correlates with chemical stability and reactivity
Ionization Potential (I) -E(HOMO)Energy required to remove an electron
Electron Affinity (A) -E(LUMO)Energy released when an electron is added
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to explore its conformational dynamics in a solvent, such as water or an organic solvent. researchgate.net This would reveal how the molecule folds, unfolds, and changes its shape over time, providing a more realistic picture of its behavior in a liquid environment. MD simulations are also essential for studying how the molecule interacts with other molecules, such as proteins or nucleic acids, by simulating the complex system and analyzing the trajectories and interaction energies. frontiersin.org

Molecular Docking Studies for Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). impactfactor.org This method is a cornerstone of computer-aided drug design. nih.gov The process involves placing the ligand, in this case, this compound, into the binding site of a target protein and evaluating the binding affinity using a scoring function. researchgate.net

The results of a docking study provide a "docking score," which is an estimate of the binding free energy, and a predicted binding pose. nih.gov This pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov Such studies can help identify potential biological targets for this compound and provide a rational basis for designing more potent analogs. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound This table is a hypothetical example of docking results against a generic protein kinase target.

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase (e.g., 2V5Z)-7.5Asp161Hydrogen Bond (with -NH₂)
Val23Hydrophobic Interaction (with phenyl ring)
Leu148Hydrophobic Interaction (with methyl groups)
Lys45Hydrogen Bond (with C=O)

In Silico Predictions of Pharmacokinetic Parameters (ADME)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. nih.govresearchgate.net Predicting these pharmacokinetic parameters early in the drug discovery process is crucial to avoid late-stage failures. nih.gov Various computational models and software can estimate ADME properties based solely on the molecular structure of this compound.

These predictions often include assessing compliance with guidelines like Lipinski's Rule of Five, which helps evaluate a compound's drug-likeness and likelihood of being orally active. mdpi.com Other key parameters include water solubility, permeability across biological membranes (like the blood-brain barrier, BBB), plasma protein binding, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. nih.goveijppr.com

Table 5: Illustrative In Silico ADME Predictions for this compound This table represents typical output from ADME prediction software.

PropertyPredicted ValueGuideline/Interpretation
Physicochemical Properties
Molecular Weight207.29 g/mol < 500 (Lipinski's Rule)
LogP (Lipophilicity)~2.5< 5 (Lipinski's Rule)
Hydrogen Bond Donors1 (from -NH₂)≤ 5 (Lipinski's Rule)
Hydrogen Bond Acceptors2 (from -NH₂, C=O)≤ 10 (Lipinski's Rule)
Pharmacokinetics
Water SolubilityModerately SolubleAffects absorption and formulation
Intestinal AbsorptionHighGood potential for oral bioavailability
BBB PermeabilityLikely to crossIndicates potential for CNS activity
CYP2D6 InhibitionPredicted as non-inhibitorLow risk of drug-drug interactions via this enzyme
Drug-Likeness
Lipinski's Rule Violations0Good drug-like properties

Chemical Reactivity and Reaction Mechanism Studies

Reactivity of the Amino Functional Group

The primary amino group attached to the phenyl ring is a nucleophilic center and can participate in a variety of reactions typical of aromatic amines.

The amino group of 4-(4-aminophenyl)-4-methylpentan-2-one can undergo N-alkylation and N-acylation reactions. Direct alkylation of primary amines can sometimes lead to multiple alkylations, but reductive amination offers a more controlled method for introducing alkyl substituents. masterorganicchemistry.com Acylation reactions, on the other hand, are generally straightforward and can be used to introduce a wide range of acyl groups.

For instance, acylation can be achieved by reacting the amino group with acyl chlorides or anhydrides in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism. A related transformation is the amidation reaction, which has been demonstrated in the synthesis of precursors for pharmacologically active compounds, such as 4-(4-aminophenyl)morpholin-3-one. wipo.int In a multi-step synthesis starting from p-nitroaniline, an amidation reaction is a key step before the final cyclization. wipo.int

Table 1: Examples of Acylation Reactions of Aromatic Amines

Acylating AgentReaction ConditionsProduct Type
Acetyl chlorideBase (e.g., pyridine), aprotic solventN-acetamide derivative
Benzoyl chlorideSchotten-Baumann conditions (aq. NaOH)N-benzamide derivative
Acetic anhydrideNeutral or acidic conditionsN-acetamide derivative

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

These imine intermediates are valuable in their own right and can be further transformed. For example, they can be reduced to secondary amines, as seen in reductive amination protocols.

Reactivity at the Ketone Moiety

The ketone functional group in this compound provides another site for a variety of chemical transformations, including carbon-carbon bond formation and reduction reactions.

The ketone moiety of this compound has α-hydrogens, making it susceptible to enolate formation under basic conditions. The resulting enolate can then act as a nucleophile in aldol-type reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org In a self-aldol condensation, two molecules of the ketone would react with each other. However, mixed or crossed aldol (B89426) condensations are more common, especially when one of the carbonyl compounds lacks α-hydrogens. libretexts.org

A relevant example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. libretexts.org In the case of this compound, it could react with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone. masterorganicchemistry.com This reaction is often driven to completion by the formation of a stable, conjugated system. youtube.com

Table 2: Key Features of Aldol-Type Condensations

Reaction TypeReactantsKey IntermediateProduct
Self-AldolTwo molecules of the same ketone/aldehydeEnolateβ-Hydroxy ketone/aldehyde
Crossed-AldolTwo different ketones/aldehydesEnolateMixture of products
Claisen-SchmidtKetone with α-hydrogens and an aromatic aldehyde without α-hydrogensEnolateα,β-Unsaturated ketone

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comwikipedia.orgnih.govresearchgate.net This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine, followed by in-situ reduction of this intermediate to the corresponding amine. masterorganicchemistry.comwikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the reduction of the protonated imine over the ketone. masterorganicchemistry.com

In the context of this compound, the ketone can react with a primary or secondary amine to form a new, more substituted amine at the 2-position of the pentane (B18724) chain. This method is highly versatile and avoids the issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

Cyclization and Annulation Reactions Leading to Heterocyclic Systems

The presence of both an amino group and a ketone in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

Several classic named reactions in organic chemistry can be envisioned for the synthesis of important heterocyclic scaffolds such as indoles, quinolines, and carbazoles, using this compound as a starting material.

Fischer Indole Synthesis : This reaction involves the treatment of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. researchgate.net While the starting material is an aniline (B41778), it can be converted to the corresponding phenylhydrazine, which can then react intramolecularly with the ketone moiety to form a substituted indole.

Skraup-Doebner-Von Miller Quinoline (B57606) Synthesis : This method allows for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. organic-chemistry.orgmdpi.comorganic-chemistry.org The ketone part of this compound could potentially be modified to generate an α,β-unsaturated system in situ, which then undergoes cyclization with the amino group of another molecule or an external aniline.

Borsche-Drechsel Cyclization : This reaction is used to synthesize tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones. Although this specific reaction requires a cyclohexanone, analogous acid-catalyzed cyclizations of other ketone arylhydrazones can lead to related carbazole (B46965) structures. organic-chemistry.orgrsc.orgnih.govresearchgate.netrsc.org The general principle of forming a hydrazone followed by acid-catalyzed cyclization and aromatization is a common strategy for carbazole synthesis. organic-chemistry.orgrsc.org

The synthesis of various heterocyclic compounds often relies on the strategic use of bifunctional starting materials like this compound. For example, the synthesis of quinolines can be achieved through copper-catalyzed domino reactions of enaminones. rsc.org Similarly, various strategies exist for the synthesis of indoles and carbazoles that could potentially utilize this aminoketone as a precursor. organic-chemistry.orgrsc.orgnih.gov

Based on a thorough review of available scientific literature, there is currently no specific published research detailing the direct use of This compound in the synthesis of pyrimidine, pyrazole, thiadiazole, or oxathiadiazole derivatives, nor are there studies focused on its regioselectivity and stereoselectivity in such synthetic transformations.

The provided outline requests an in-depth analysis of these specific chemical reactions and their mechanistic pathways. However, the necessary experimental data, research findings, and detailed reaction mechanisms involving this compound for the formation of the requested heterocyclic frameworks are not present in the accessible scientific databases and literature.

Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict and specific requirements of the user's request at this time. The content for the outlined sections—5.3.1, 5.3.2, and 5.4—is contingent on published research that does not appear to exist.

Derivatization and Analogue Design Strategies

Principles of Structural Modification for 4-(4-Aminophenyl)-4-methylpentan-2-one

Structural modification of the lead compound, this compound, can be systematically approached by considering three primary regions of the molecule: the aminophenyl ring, the pentanone carbon chain, and the quaternary carbon linking these two moieties. The core principles for modification include:

Functional Group Modification: The primary amino group and the ketone carbonyl are key functional groups that can be altered to change hydrogen bonding capacity, polarity, and chemical reactivity. The amino group can be acylated, alkylated, or converted to other nitrogen-containing functional groups. The ketone can be reduced to an alcohol, converted to an imine, or otherwise functionalized.

Substituent Variation on the Aromatic Ring: The phenyl ring can be substituted with various chemical groups to modulate electronic properties, lipophilicity, and steric profile. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the pKa of the aniline (B41778) nitrogen and influence molecular interactions such as π-π stacking.

Alteration of the Alkyl Chain: The length, branching, and rigidity of the pentanone chain can be modified. Homologation (extending the chain) or shortening it can alter the molecule's conformation and how it fits into a potential binding pocket.

Conformational Constraint: Introducing cyclic structures, such as fused or spirocyclic systems, can reduce the molecule's conformational flexibility. This can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity, while also improving metabolic stability.

These modifications are designed to systematically explore the chemical space around the parent structure to identify analogues with improved properties.

Synthetic Pathways to Diverse Derivatives

The synthesis of derivatives from this compound relies on a wide range of well-established organic reactions targeting its key functional groups.

The aniline moiety is a versatile handle for a variety of chemical transformations. The primary amino group is a potent ortho-, para-director for electrophilic aromatic substitution, and the nitrogen itself is nucleophilic. wikipedia.org

N-Functionalization: The nucleophilic amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. Reductive amination or direct alkylation can yield secondary or tertiary amines.

Ring Substitution: Electrophilic aromatic substitution reactions, such as halogenation (with Br₂ or Cl₂) or nitration (with HNO₃/H₂SO₄), would primarily occur at the positions ortho to the activating amino group.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer-type reactions.

Table 1: Synthetic Strategies for Modifying the Aminophenyl Ring

Modification TypeReagent(s)Resulting Functional Group
N-AcylationAcyl Chloride (RCOCl), PyridineAmide
N-SulfonylationSulfonyl Chloride (RSO₂Cl), PyridineSulfonamide
N-AlkylationAlkyl Halide (RX), BaseSecondary/Tertiary Amine
Ring HalogenationBr₂ or NBSBromo-substituted Ring
Diazotization/Sandmeyer1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN)Halo- or Cyano-substituted Ring

The pentanone chain offers two main sites for modification: the carbonyl group and the adjacent α-carbons. Standard ketone chemistry provides a robust toolkit for these alterations. researchgate.netstackexchange.com

Carbonyl Modifications: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a new chiral center and a hydrogen bond donor/acceptor group. Reductive amination with an amine and a reducing agent (e.g., NaBH₃CN) can introduce a second nitrogen atom.

α-Carbon Functionalization: The carbons alpha to the carbonyl (C1 and C3) can be deprotonated to form an enolate, which is a powerful nucleophile. This enolate can then be reacted with electrophiles like alkyl halides to introduce new carbon-carbon bonds.

Chain Homologation/Truncation: Synthesis of analogues with different chain lengths would typically involve starting from different precursors rather than modifying the existing chain. For instance, using a different methyl ketone in a reaction with the protected aminophenyl moiety could lead to chain variations.

Table 2: Synthetic Strategies for Modifying the Pentanone Chain

Modification TypeReagent(s)Resulting Functional Group/Structure
Ketone ReductionNaBH₄, MethanolSecondary Alcohol
Reductive AminationR-NH₂, NaBH₃CNSecondary/Tertiary Amine
α-Alkylation1. LDA; 2. Alkyl Halide (R-X)Alkylated Ketone
Wittig ReactionPh₃P=CHRAlkene

Creating more rigid, conformationally constrained analogues can be achieved by forming new rings. The existing functional groups in this compound serve as ideal handles for intramolecular cyclization reactions to build fused and spirocyclic systems.

Fused Systems: A common strategy for forming fused rings from ortho-aminoaryl ketones is the Friedländer annulation. This acid-catalyzed condensation between the amine and the ketone leads to the formation of a quinoline (B57606) ring system. In the case of the title compound, this would result in a tetrahydroquinoline derivative, fusing a new six-membered ring to the existing aminophenyl ring. Such reactions are pivotal in the synthesis of N-fused heterocycles. nih.govresearchgate.netorganic-chemistry.org

Spirocyclic Systems: The synthesis of spirocycles involves creating a new ring that shares a single atom (the spiro center) with the existing structure. The quaternary carbon of the title compound is a natural candidate for a spiro center. Alternatively, the ketone functionality can participate in reactions to form spirocycles. For example, a multi-step sequence could involve attaching a suitable chain to the aniline nitrogen, which could then undergo an intramolecular reaction with the ketone's α-carbon to form a spiro-piperidone or similar heterocyclic system. The synthesis of spirocycles from simple cyclic ketones is a well-developed field that can be adapted for this purpose. researchgate.netnih.govresearchgate.netrsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity, while Structure-Property Relationship (SPR) studies examine the impact on physicochemical properties like solubility and stability. wikipedia.org In the absence of specific biological data for this compound, a hypothetical SAR/SPR analysis can be constructed based on established medicinal chemistry principles.

Let us assume for this discussion that the parent compound exhibits inhibitory activity against a hypothetical enzyme target. The goal of derivatization would be to improve this activity. Modifications to the aminophenyl ring are a classic strategy for optimizing drug candidates. nih.govnih.gov

Electronic Effects: Adding an electron-donating group (EDG), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), to the phenyl ring would increase the electron density of the ring and the basicity (pKa) of the amino group. This could enhance hydrogen bonding with an acidic residue in the enzyme's active site. Conversely, an electron-withdrawing group (EWG), like a chloro (-Cl) or nitro (-NO₂) group, would decrease the basicity of the amine and could form favorable interactions with electron-rich pockets. nih.gov

Steric Effects: The size and position of substituents are crucial. A bulky substituent placed in a sterically hindered region of a binding pocket could abolish activity, whereas the same group might provide beneficial van der Waals interactions if the pocket has available space.

The following interactive table outlines a hypothetical SAR and SPR for substituents on the aminophenyl ring.

Table 3: Hypothetical SAR and SPR for Derivatives of this compound

Substituent (Position)Electronic EffectExpected Impact on Amine pKaExpected Impact on Lipophilicity (logP)Hypothetical Impact on Biological Activity
H (Parent)NeutralBaselineBaselineBaseline Activity
3-ClEWG (Inductive), Weak EDG (Resonance)DecreaseIncreaseMay increase via hydrophobic interaction or decrease if H-bonding is key.
3-OCH₃EDG (Resonance), EWG (Inductive)IncreaseSlight IncreaseMay increase if H-bond accepting or donor strength is important.
3-NO₂Strong EWGSignificant DecreaseSlight IncreaseLikely decrease if amine basicity is critical for binding.
3-CH₃Weak EDGSlight IncreaseIncreaseMay increase via hydrophobic interaction if space allows.

This table is illustrative and based on general chemical principles. Actual effects would need to be determined experimentally.

These investigations, guided by rational design and synthetic exploration, are fundamental to the process of transforming a simple chemical scaffold like this compound into a series of analogues with potentially valuable and optimized properties.

Rational Design of Targeted Analogues

The rational design of targeted analogues is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound by systematically modifying its chemical structure. This process is guided by an understanding of the compound's mechanism of action, its interaction with its biological target, and its pharmacokinetic profile. In the context of a hypothetical drug discovery program centered on "this compound," rational design strategies would be employed to enhance its potency, selectivity, and drug-like properties. This section will explore the principles of such a design process, drawing on established methodologies in medicinal chemistry.

The core principle of rational drug design is to move away from the trial-and-error approach of traditional drug discovery and instead use knowledge of a biological target's structure and function to guide the design of new molecules. This approach can significantly reduce the time and cost associated with developing new drugs.

Key Principles of Rational Analogue Design:

Structure-Activity Relationship (SAR) Studies: A primary goal of rational design is to establish a clear structure-activity relationship (SAR). This involves synthesizing a series of analogues where specific parts of the lead molecule are systematically varied, and the effect of these changes on biological activity is measured. The insights gained from SAR studies are crucial for identifying the key structural features required for the desired biological effect.

Target-Based Drug Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how different analogues will bind. This allows for the in silico design of molecules with improved binding affinity and selectivity before they are synthesized in the laboratory.

Pharmacophore Modeling: In cases where the target structure is unknown, a pharmacophore model can be developed based on the structures of known active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). The goal of bioisosteric replacement can be to improve potency, enhance selectivity, alter metabolic stability, or reduce toxicity.

Application to "this compound":

While specific research on the rational design of analogues of "this compound" is not extensively available in the public domain, we can hypothesize how such a program would proceed based on the structure of the molecule. The molecule can be divided into three key regions for potential modification: the 4-aminophenyl ring, the quaternary carbon and methyl groups, and the pentan-2-one chain.

Table 1: Potential Derivatization Strategies for "this compound"

Molecular RegionPotential ModificationsRationale for Modification
4-Aminophenyl Ring Substitution on the aromatic ring (e.g., with halogens, alkyl, or alkoxy groups). Replacement of the phenyl ring with other aromatic or heteroaromatic systems. Modification of the amino group (e.g., acylation, alkylation).To explore the electronic and steric requirements for binding to the target. To improve binding affinity, selectivity, or pharmacokinetic properties. To alter hydrogen bonding potential and metabolic stability.
Quaternary Carbon and Methyl Groups Variation of the methyl groups (e.g., replacement with larger alkyl groups or incorporation into a cyclic system).To probe the steric tolerance of the binding pocket.
Pentan-2-one Chain Modification of the ketone functional group (e.g., reduction to an alcohol, conversion to an oxime or hydrazone). Altering the length of the alkyl chain.To investigate the importance of the carbonyl group for activity and to modify polarity. To optimize the positioning of the pharmacophoric groups within the binding site.

Similarly, alterations to the aliphatic chain and the ketone functionality would be crucial in a rational design program. The length and flexibility of the linker between the aromatic ring and a key pharmacophoric feature can be critical for optimal interaction with a biological target. The ketone group itself may be a key hydrogen bond acceptor, or it could be a site of metabolic transformation. Replacing or modifying this group could therefore have a profound impact on the compound's properties.

Advanced Academic and Research Applications

Role as a Key Intermediate in Complex Chemical Synthesis

The presence of both a nucleophilic primary aromatic amine and an electrophilic ketone carbonyl group within the same molecule designates 4-(4-Aminophenyl)-4-methylpentan-2-one as a potentially versatile intermediate in organic synthesis. These functional groups can be selectively targeted to build molecular complexity.

While specific documented syntheses using this compound as a key starting material are not extensively detailed in the reviewed literature, its structure is analogous to other aminophenyl ketones utilized in the construction of complex heterocyclic compounds. Aromatic amines are common precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. amazonaws.com The amine group can undergo reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds. The ketone group, in turn, can participate in reactions like aldol (B89426) condensation, Wittig reactions, and reductive amination. This dual reactivity allows for the potential construction of complex polycyclic and heterocyclic systems, which are prevalent in pharmaceuticals and other functional organic materials. researchgate.netresearchgate.net

In the field of drug discovery, the process of generating lead compounds is critical. researchgate.net Scaffolds containing moieties known to interact with biological targets are of high value. The aminophenyl portion of this compound is a common feature in many biologically active compounds. Fragment-based drug discovery (FBDD) often begins with small, low-complexity molecules that bind to a target, which are then elaborated upon to create more potent leads. nih.gov A molecule like this compound could serve as a starting point or a template for creating a library of derivatives. By modifying the amine or ketone groups, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop novel therapeutic agents. youtube.comresearchgate.net

Contributions to Materials Science and Engineering

The functional groups of this compound also suggest potential applications in the development of new materials with tailored properties. ijrpr.com

Aniline (B41778) and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). rsc.orgresearchgate.net The amino group of this compound could potentially undergo oxidative polymerization or be incorporated into other polymer backbones, such as polyamides or polyimides. The presence of the 4-methylpentan-2-one side chain would introduce specific functionalities and steric bulk, influencing the resulting polymer's solubility, processability, and electronic properties. rsc.org The synthesis of polymers from various aniline derivatives has been shown to yield materials with unique characteristics, such as the formation of conjugated polymers with backbones consisting of nitrogen and sulfur. nih.govacs.org Incorporating the subject compound into such polymer chains could lead to novel functional materials for applications in electronics or specialty coatings.

Polymers derived from aniline are known for their sensitivity to various analytes, which has led to their use in chemical sensors. rsc.orgresearchgate.net For instance, thin films of PANI derivatives have demonstrated high sensitivity to moisture and ammonia. researchgate.net A polymer synthesized from this compound could exhibit unique sensing capabilities. The ketone group in the side chain could provide a specific interaction site for certain analytes, potentially enhancing the selectivity of the sensor. Furthermore, the development of molecularly imprinted polymers (MIPs) for selective analyte detection is a growing field, and amine-containing compounds are often used in their fabrication. mdpi.com The structure of this compound could be suitable for creating imprinted cavities for the selective detection of specific molecules.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Innovative Analytical and Bioanalytical Methodologies

The precise and sensitive quantification of 4-(4-Aminophenyl)-4-methylpentan-2-one in various matrices is paramount for future research. The development of novel analytical techniques is crucial for understanding its behavior in biological and environmental systems. Future research could focus on creating highly sensitive and efficient methods for its detection.

Advanced chromatographic techniques, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), offer a robust framework for developing such methods. jchr.org A hypothetical RP-HPLC method could be validated for linearity, accuracy, and precision to ensure reliable quantification in bulk and pharmaceutical formulations. jchr.org Furthermore, the application of bionic sensors and spectral technology, potentially enhanced by chemometrics, could lead to the development of real-time monitoring tools for the compound. mdpi.com Stochastic sensors, for example, could be designed for the molecular recognition and quantification of the compound in complex biological samples, contributing to faster analysis. mdpi.com

Table 1: Potential Analytical Methodologies for this compound

MethodologyPrinciplePotential ApplicationHypothetical Limit of Detection (LOD)
RP-HPLC-UV Separation based on polarity with Ultraviolet detection. jchr.orgQuantification in bulk drug substance and quality control.10-50 µg/mL jchr.org
LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry for high selectivity.Detection in biological fluids (plasma, urine).< 1 ng/mL
Biosensors Utilizes biological recognition elements for specific detection. mdpi.comReal-time monitoring in in-vitro assays.pM to nM range
Stochastic Sensors Measures fluctuations in electrical signals as single molecules interact with a sensor. mdpi.comUltrasensitive detection in complex biological samples.Single-molecule level

Exploration of Advanced Delivery Systems and Bio-conjugation Strategies

To enhance the therapeutic potential of this compound, research into advanced drug delivery systems (DDS) is essential. These systems aim to control the rate, time, and place of drug release, improving efficacy and minimizing potential side effects. mdpi.comnih.gov Peptides, due to their high affinity and low immunogenicity, are promising candidates for creating peptide-drug conjugates (PDCs) with this compound. nih.gov Such PDCs could improve biocompatibility and physiological stability. nih.gov

Future research could involve encapsulating the compound in nano-drug delivery systems (NDDs), such as polymer microparticles or hydrogels. nih.govrowan.edu A dual-phase delivery system, combining a hydrogel for initial burst release and microparticles for sustained release, could offer tunable delivery profiles. rowan.edu Bioconjugation strategies could also be explored, linking the compound to biomolecules to improve targeting. Thiol-selective bioconjugation, for instance, is a technique used to create stable conjugates for diagnostic and therapeutic agents. nih.gov

Table 2: Prospective Drug Delivery and Bioconjugation Strategies

StrategyDescriptionPotential Advantage for this compound
Peptide-Drug Conjugates (PDCs) Covalently linking the compound to a peptide carrier. nih.govEnhanced targeting to specific cells or tissues, improved stability. nih.gov
Polymer Microparticles Encapsulation within biodegradable polymers like PLGA. rowan.eduProvides long-term, sustained release of the compound. rowan.edu
Hydrogel Composite Embedding the compound within a hydrogel matrix, possibly combined with microparticles. rowan.eduAllows for tunable short-term and long-term release profiles. rowan.edu
Thiol-Selective Bioconjugation Attaching the compound to biomolecules via stable maleimide (B117702) linkers. nih.govSite-selective modification of proteins or antibodies for targeted delivery.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict compound properties and activities. mdpi.com These technologies can be applied to this compound to accelerate its development. ML algorithms can screen virtual libraries to identify structural analogs with potentially improved efficacy or safety profiles. mdpi.com

Predictive models can be built to forecast the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. nih.govcrimsonpublishers.com Deep learning models have shown significant predictivity for ADMET datasets, outperforming traditional methods. nih.gov By using the compound's structural features as input, algorithms like Random Forest or Deep Neural Networks can predict its interaction with biological targets, helping to elucidate its mechanism of action. nih.govresearchgate.net This computational approach significantly reduces the time and cost associated with preclinical studies. crimsonpublishers.com

Table 3: Application of AI/ML in the Study of this compound

AI/ML ApplicationAlgorithm ExamplePredicted Property/OutcomePotential Impact
QSAR Modeling Random Forest, Support Vector Machine (SVM)Bioactivity, Target Affinity nih.govresearchgate.netPrioritize potent analogs for synthesis and testing.
ADMET Prediction Deep Neural Networks (DNNs)Human Intestinal Absorption, Toxicity. nih.govcrimsonpublishers.comEarly identification of potential liabilities, reducing late-stage failures.
De Novo Drug Design Generative Adversarial Networks (GANs)Novel molecular structures with desired properties. mdpi.comDesign of optimized derivatives of the parent compound.
Target Identification Machine Learning on "-omics" dataPrediction of protein-ligand interactions. mdpi.comDiscovering novel biological targets and therapeutic indications.

Sustainable and Scalable Synthetic Process Optimization

The development of a green, cost-effective, and scalable synthesis process is critical for the future viability of this compound. Current synthetic routes for structurally related compounds, such as 4-(4-aminophenyl)morpholin-3-one, often involve multiple steps, including nitration and subsequent reduction. google.comgoogle.com These processes can be hazardous and generate significant waste, making them less suitable for industrial-scale production. google.com

Table 4: Comparison of Synthetic Approaches for Related Phenylamine Compounds

Synthetic StepTraditional MethodPotential Sustainable AlternativeKey Advantage of Alternative
Amine Synthesis Nitration of an aromatic ring followed by reduction. google.comCatalytic hydrogenation in ethanol. google.comMilder reaction conditions, higher yield, and purity. google.com
Coupling Reaction Use of hazardous reagents and solvents like N-methyl-pyrrolidone. google.comUse of boronic acid catalysts in more environmentally friendly solvents. google.comImproved safety and reduced environmental waste.
Work-up/Purification Solvent-intensive extraction and crystallization. google.comDirect use of the product-containing filtrate for the next step. google.comReduced solvent usage and process time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.